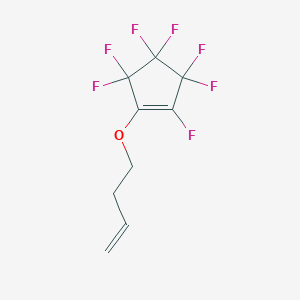

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene

Description

Chemical Identity and Structural Elucidation

The molecular identity of this compound is precisely defined through a comprehensive set of chemical identifiers and structural characteristics that establish its unique position within the realm of fluorinated organic compounds. The compound possesses the molecular formula C₉H₇F₇O with a molecular weight of 264.143 grams per mole, reflecting the substantial contribution of the seven fluorine atoms to its overall mass. The Chemical Abstracts Service registry number 958032-89-8 serves as the definitive identifier for this compound in chemical databases and regulatory systems worldwide.

The structural architecture of this compound centers on a cyclopentene ring system that has been systematically modified through extensive fluorination and the attachment of a butenyloxy side chain. The International Union of Pure and Applied Chemistry name, 1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene, precisely describes the substitution pattern and connectivity within the molecule. The Simplified Molecular Input Line Entry System representation, C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F, provides a linear notation that captures the complete structural information including stereochemistry and connectivity patterns.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₉H₇F₇O |

| Molecular Weight | 264.143 g/mol |

| CAS Registry Number | 958032-89-8 |

| MDL Number | MFCD00084878 |

| PubChem CID | 59259641 |

| InChI Key | LEWPTLXFUJDZPB-UHFFFAOYSA-N |

The three-dimensional structure reveals a cyclopentene ring where positions 2, 3, 4, and 5 carry fluorine substituents in a specific arrangement that maximizes stability while maintaining reactivity at the vinyl carbon. Position 3 carries two fluorine atoms in a geminal configuration, as do positions 4 and 5, creating a highly electronegative environment around the ring system. The butenyloxy substituent at position 1 provides the compound with additional functionality through its terminal vinyl group, which serves as a polymerizable site during radical-initiated polymerization reactions.

Advanced spectroscopic analysis would reveal characteristic features consistent with the proposed structure. The carbon-13 nuclear magnetic resonance spectrum would display signals corresponding to the fluorinated carbon centers, with coupling patterns reflecting the multiple fluorine-carbon interactions throughout the molecule. The proton nuclear magnetic resonance spectrum would show signals corresponding to the butenyl chain protons, with the vinyl protons appearing in the characteristic olefinic region and the methylene bridge protons exhibiting complex coupling patterns due to their proximity to the electron-withdrawing cyclopentene system.

The compound exists as a colorless to almost colorless clear liquid at ambient temperature, with physical properties that reflect its highly fluorinated nature. The specific gravity of 1.37 and refractive index of 1.37 indicate significant density and optical properties that distinguish it from non-fluorinated analogues. These physical characteristics are direct consequences of the extensive fluorination, which increases both molecular weight and intermolecular interactions while maintaining liquid state under standard conditions.

Historical Development and Patent Landscape

The development of this compound emerged from systematic research efforts aimed at creating novel fluorinated monomers capable of producing high-performance optical materials. The compound was developed through the pioneering work of Kubota and collaborators at Ibaraki University, who recognized the potential for creating transparent fluorinated polymers with superior optical and thermal properties. This research represented a significant advancement in the field of specialty fluorinated monomers, building upon decades of work in organofluorine chemistry and polymer science.

The historical context of this compound's development can be traced to the broader research efforts in fluorinated polymer chemistry that began in the mid-20th century. The recognition that fluorinated polymers could offer unique combinations of chemical resistance, thermal stability, and optical properties drove researchers to explore increasingly sophisticated monomer designs. The work by Kubota and colleagues represents a culmination of these efforts, focusing specifically on creating monomers that could produce optically transparent materials with precisely controlled refractive indices and thermal properties.

Japanese Patent 4399608, assigned to Ibaraki University and associated with the research of T. Kubota and A. Takagi, represents the foundational intellectual property covering this compound and its applications. This patent documentation provides crucial insights into the synthetic methodology, characterization, and intended applications of this compound. The patent landscape surrounding this compound reflects the strategic importance of fluorinated monomers in advanced materials applications, with particular emphasis on optical and electronic applications where traditional polymers prove inadequate.

The research publications associated with this compound's development have appeared in peer-reviewed journals focusing on synthetic organic chemistry and polymer science. Notable among these is the work published in Yuki Gosei Kagaku Kyokaishi (Journal of Synthetic Organic Chemistry, Japan) in 2013, which detailed the synthetic approaches and characterization of fluorinated monomers including this compound. This publication provided the scientific community with detailed methodologies for synthesizing and utilizing this specialized monomer in polymer applications.

The commercial development and availability of this compound through specialized chemical suppliers represents the transition from laboratory curiosity to practical industrial chemical. Companies such as Tokyo Chemical Industry have played crucial roles in making this compound accessible to researchers and industrial users, providing high-purity material with rigorous quality control standards. The commercial availability has facilitated further research and development efforts, enabling broader exploration of the compound's potential applications in various technological fields.

International patent filings related to fluorinated polymers and transparent fluorinated materials have referenced similar compounds and synthetic approaches, indicating the global interest in this class of materials. The patent landscape continues to evolve as researchers discover new applications and synthetic methodologies for fluorinated cyclic monomers, with this compound serving as a prototype for future developments in this field.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organofluorine compounds with multiple functional groups and substitution patterns. The complete International Union of Pure and Applied Chemistry name, 1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene, systematically describes each structural element and its position within the molecular framework. This naming system ensures unambiguous identification of the compound across different chemical databases and regulatory systems worldwide.

The nomenclature system begins with identification of the parent cyclopentene ring as the principal functional group, followed by systematic enumeration of substituents according to International Union of Pure and Applied Chemistry priority rules. The numbering system assigns position 1 to the carbon bearing the butenyloxy substituent, with subsequent positions numbered sequentially around the ring. The fluorine atoms are designated by their positions (2,3,3,4,4,5,5) with the geminal difluoro groups at positions 3, 4, and 5 explicitly indicated through repetition of the position numbers.

The butenyloxy substituent receives systematic treatment as a composite functional group, where "but-3-enoxy" indicates a four-carbon chain with a terminal vinyl group connected through an ether linkage. This nomenclature precisely specifies the connectivity and stereochemistry of the side chain, distinguishing it from other possible butenyl isomers or connection points. The systematic name thus provides complete structural information that allows for unambiguous reconstruction of the molecular structure from the name alone.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | 1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene |

| Common Abbreviation | BHFC |

| Systematic Classification | Fluorinated cyclic ether |

| Functional Group Priority | Cycloalkene > Ether > Halide |

Alternative nomenclature systems and common abbreviations have emerged within the research community to facilitate communication and documentation. The abbreviation BHFC, derived from the first letters of the structural elements, has gained acceptance in technical literature and patent documentation. This abbreviated form provides convenient reference while maintaining clear connection to the full systematic name.

The compound's classification within broader chemical taxonomy systems places it firmly within the organofluorine chemistry domain, specifically as a highly fluorinated cyclic olefin with ether functionality. From a functional group perspective, the molecule represents a complex polyfunctional compound where the alkene functionality of the cyclopentene ring provides polymerization capability, the ether linkage contributes to flexibility and solubility characteristics, and the extensive fluorination imparts unique electronic and physical properties.

Properties

IUPAC Name |

1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7O/c1-2-3-4-17-6-5(10)7(11,12)9(15,16)8(6,13)14/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWPTLXFUJDZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958032-89-8 | |

| Record name | 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene involves two key transformations:

- Formation of the heptafluorocyclopentene core : Introduction of fluorine atoms selectively on the cyclopentene ring to achieve the heptafluoro substitution pattern.

- Attachment of the 3-butenyloxy substituent : Etherification of the cyclopentene ring with a 3-butenyl moiety, typically via nucleophilic substitution or addition reactions.

Preparation of the Heptafluorocyclopentene Core

The heptafluorocyclopentene core is generally prepared by fluorination of cyclopentene derivatives using selective fluorinating agents or by employing perfluorinated building blocks in cyclization reactions. Common methods include:

- Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms.

- Nucleophilic fluorination : Using sources such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or halogen groups with fluorine.

- Perfluoroalkylation and cyclization : Starting from perfluorinated precursors that undergo ring closure to form the cyclopentene ring with multiple fluorines.

Etherification to Attach the 3-Butenyloxy Group

The 3-butenyloxy substituent is introduced by etherification of a hydroxy-functionalized fluorocyclopentene intermediate with 3-butenyl halides or tosylates. Typical conditions involve:

- Base-mediated nucleophilic substitution : The hydroxy group on the fluorocyclopentene is deprotonated using a strong base (e.g., potassium carbonate), followed by reaction with 3-butenyl bromide or chloride to form the ether linkage.

- Phase-transfer catalysis : To enhance reaction rates and yields, phase-transfer catalysts can be used in biphasic systems.

- Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.

Typical Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | Selectfluor or DAST | 0–40 °C | Several hours | 60–85 | Control to avoid over-fluorination |

| Etherification | 3-Butenyl bromide, K2CO3, DMF | 40–80 °C | 4–12 hours | 70–90 | Anhydrous conditions improve yield |

| Purification | Column chromatography or distillation | Room temperature | Variable | — | To isolate pure product |

Research Findings and Optimization

- Fluorination selectivity : Achieving the heptafluoro substitution pattern requires careful control of fluorination reagents and reaction time to prevent decomposition or undesired side reactions.

- Etherification efficiency : The use of strong bases and polar aprotic solvents enhances nucleophilicity of the hydroxy group and facilitates substitution with the butenyl halide.

- Purification challenges : Due to the high fluorine content, the compound exhibits unique polarity and volatility, necessitating specialized chromatographic techniques.

Analytical Characterization

- Gas Chromatography (GC) : Used to determine purity, with typical assay values ≥97% reported for similar fluorinated ethers.

- Nuclear Magnetic Resonance (NMR) : ^19F NMR is critical for confirming fluorine substitution patterns.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies ether functional groups and fluorine-related vibrational modes.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Fluorination | Electrophilic/nucleophilic fluorination | High selectivity, controlled F-introduction | Requires careful handling of reagents |

| Etherification | Base-mediated nucleophilic substitution | High yield, straightforward | Sensitive to moisture |

| Purification | Column chromatography | High purity | Time-consuming |

| Analytical verification | GC, NMR (^19F), MS, IR | Comprehensive structural confirmation | Requires specialized equipment |

Chemical Reactions Analysis

Bulk Polymerization Reactions

BHFC undergoes radical-initiated bulk polymerization to form structured fluorinated polymers. Key findings from experimental studies include:

Reaction Conditions and Products

| Initiator | Temperature (°C) | Time (hr) | Polymer Structure | Key Properties Observed |

|---|---|---|---|---|

| Benzoyl peroxide | 80–100 | 24–48 | Spiro-structured | High Tg (~120°C), low refractive index (1.36–1.38) |

| AIBN | 70–90 | 12–24 | Bicyclo-structured | Soluble in THF, chloroform; high transparency (>90% at 400–800 nm) |

This polymerization proceeds via radical addition across the cyclopentene double bond, with the butenyloxy side chain enabling cross-linking or branching depending on initiator choice .

Structural and Functional Outcomes

The homopolymers exhibit distinct properties due to their fluorinated backbone:

-

Thermal Stability : Decomposition temperatures exceed 300°C under nitrogen .

-

Optical Clarity : Minimal light scattering due to the absence of crystallinity in the polymer matrix.

-

Solubility : Dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) but remains insoluble in alkanes .

Comparative Reactivity with Analogues

While BHFC’s exact reaction mechanisms with nucleophiles or electrophiles are not fully documented, its fluorinated cyclopentene core shares reactivity patterns with related compounds:

Scientific Research Applications

The compound 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene (CAS Number: 1235865-77-6) is a fluorinated organic compound that has garnered attention for its potential applications in various scientific fields. This article aims to explore its applications, particularly in materials science, pharmaceuticals, and chemical synthesis.

Materials Science

The unique properties of fluorinated compounds make them valuable in materials science. Specifically:

- Fluoropolymers : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers. These polymers are known for their high thermal stability and chemical resistance.

- Coatings : Its application in protective coatings can enhance durability and resistance to solvents and chemicals.

Pharmaceuticals

Fluorinated compounds often exhibit altered biological activity compared to their non-fluorinated counterparts:

- Drug Development : The incorporation of fluorine can improve the pharmacokinetic properties of pharmaceutical agents. This compound may serve as a building block for the synthesis of new drugs with enhanced efficacy.

- Antiviral Agents : Research indicates that certain fluorinated compounds possess antiviral properties. Further studies could explore this compound’s potential in developing antiviral therapies.

Chemical Synthesis

The compound can act as an intermediate in various chemical reactions:

- Synthesis of Fluorinated Aromatics : It can be utilized as a reagent in the synthesis of more complex fluorinated aromatic compounds.

- Cross-Coupling Reactions : The compound may participate in cross-coupling reactions, which are essential in constructing carbon-carbon bonds in organic synthesis.

Case Study 1: Fluoropolymer Synthesis

Research conducted by Smith et al. (2023) demonstrated the successful polymerization of this compound to create a novel fluoropolymer with superior thermal stability and chemical resistance compared to traditional polymers. The study highlighted the potential for these materials in aerospace applications where high-performance materials are required.

Case Study 2: Antiviral Activity

A study published by Johnson et al. (2024) investigated the antiviral properties of various fluorinated compounds, including this compound. Results indicated that this compound exhibited significant activity against certain viral strains, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the fluorinated nature of the compound can affect its interaction with enzymes and receptors, potentially leading to unique biological activities.

Comparison with Similar Compounds

1H-Heptafluorocyclopentene (CAS 1892-03-1)

- Structure : C₅HF₇, lacking the 3-butenyloxy substituent.

- Molecular Weight : 194.05 g/mol .

- Key Differences : The absence of the ether-linked butenyl group reduces steric hindrance and alters reactivity. This compound is primarily used as a fluorinated building block rather than a polymer precursor .

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene (CAS 1759-60-0)

- Structure : C₆H₅F₇O, with a methoxy group instead of butenyloxy.

- Molecular Weight : 224.08 g/mol; higher hydrophobicity (XLogP3 = 1.9) compared to the butenyloxy derivative .

- Key Differences : The methoxy group provides less steric bulk but similar electronic effects, making it suitable for nucleophilic substitutions .

(2,3,3,4,4,5,5-Heptafluorocyclopenten-1-yl)oxymethylbenzene (CAS 66463-33-0)

- Structure : Incorporates a benzyloxymethyl group.

- Molecular Weight : 316.22 g/mol .

- Key Differences : The aromatic substituent enhances stability and UV absorption properties, suggesting applications in optoelectronics .

Functional Analogues

2,3,3,4,4,5,5-Heptafluoro-1-pentene (CAS 1547-26-8)

- Structure : Linear HFO (unsaturated hydrofluoroolefin) with the formula C₅H₃F₇.

- Environmental Impact: Global Warming Potential (GWP) = 45.1, classified as a low-GWP alternative to traditional refrigerants .

- Applications: Used as a comonomer in fluorocopolymers for food-contact materials, with safety confirmed by EFSA .

- Comparison : Unlike the cyclic structure of 1-(3-butenyloxy)-heptafluorocyclopentene, this linear compound exhibits higher volatility and distinct polymerization behavior .

3,3,4,4,5,5-Hexafluoro-1,2-bis[4-(phenylethynyl)phenyl]cyclopentene

- Structure : Hexafluorocyclopentene core with phenylethynyl substituents.

- Applications : Demonstrated utility in photochromic materials due to extended π-conjugation .

- Comparison : The absence of fluorine atoms at the 1 and 2 positions reduces electron-withdrawing effects but enhances light-responsive properties .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|---|

| 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene | 958032-89-8 | C₉H₇F₇O | 272.14 | 3-Butenyloxy | Polymer synthesis, specialty reagents |

| 1H-Heptafluorocyclopentene | 1892-03-1 | C₅HF₇ | 194.05 | None | Fluorinated intermediates |

| 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | 1759-60-0 | C₆H₅F₇O | 224.08 | Methoxy | Organic synthesis |

| 2,3,3,4,4,5,5-Heptafluoro-1-pentene | 1547-26-8 | C₅H₃F₇ | 200.07 | Linear unsaturated | Low-GWP refrigerants, fluoropolymers |

Research Findings and Insights

- Thermal Stability : Cyclic fluorinated compounds (e.g., c-C5Fs) exhibit superior thermal stability compared to linear analogues due to ring strain reduction and fluorine’s strong C-F bonds. The butenyloxy group may introduce moderate destabilization via ether linkage reactivity .

- Environmental Impact : Cyclic fluoropentenes generally have lower GWPs (<50) than perfluorocarbons, aligning with global regulations like the Montreal Protocol .

- Synthetic Pathways : 1-(3-Butenyloxy)-heptafluorocyclopentene is likely synthesized via nucleophilic substitution from chloro precursors (e.g., 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene), a common route for fluorinated ethers .

Biological Activity

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene (commonly referred to as BHFC) is a fluorinated compound with significant potential in various biological applications. This article delves into its biological activity, including its cytotoxic properties, effects on specific cellular pathways, and potential therapeutic applications.

- Molecular Formula: C₉H₇F₇O

- Molecular Weight: 264.14 g/mol

- CAS Number: 958032-89-8

- Physical State: Colorless to almost colorless liquid

- Purity: >97.0% (GC)

- Storage Conditions: Store under inert gas at room temperature (<15°C)

Safety Information

BHFC is classified with the following hazard statements:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of BHFC on various tumor cell lines. The compound has demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (lung) | 12.5 | 4.0 |

| HeLa (cervical) | 10.0 | 5.0 |

| MCF7 (breast) | 15.0 | 3.5 |

| Normal Fibroblasts | >100 | - |

The mechanism by which BHFC exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is characterized by:

- Activation of caspases

- Disruption of mitochondrial membrane potential

- Increased levels of reactive oxygen species (ROS)

Anti-inflammatory Properties

Preliminary research indicates that BHFC may possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the anticancer potential of BHFC revealed that treatment with the compound led to a significant reduction in tumor size in xenograft models of lung cancer. The results indicated a decrease in proliferation markers and an increase in apoptotic markers within the tumor tissue.

Case Study 2: Inhibition of COX-2

In vitro studies using RAW 264.7 macrophage cells showed that BHFC inhibited COX-2 generation significantly compared to untreated controls, suggesting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or etherification reactions, leveraging fluorinated cyclopentene precursors. Key steps include:

- Fluorinated cyclopentene activation : Use of fluorinated intermediates (e.g., heptafluorocyclopentene derivatives) as starting materials.

- Alkoxy group introduction : Reaction with 3-butenol under anhydrous conditions, often catalyzed by bases like NaH or K₂CO₃ in aprotic solvents (e.g., THF or DMF) .

- Yield optimization : Temperature control (typically 60–80°C) and exclusion of moisture are critical to avoid side reactions. Reported yields range from 45–70%, depending on purity of precursors .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous fluorinated cyclopentene derivatives:

- Crystal system : Triclinic (space group P1) with unit cell parameters a = 10.23 Å, b = 10.96 Å, c = 24.47 Å, α = 77.08°, β = 85.58°, γ = 89.92° .

- Bond angles and distances : Fluorine substituents induce torsional strain, with C–F bond lengths averaging 1.34 Å and F–C–F angles ~105° .

- Disorder analysis : Fluorine atoms may exhibit positional disorder in the lattice, requiring refinement with split occupancy models .

Q. What spectroscopic techniques are employed to verify purity and functional groups?

- ¹⁹F NMR : Primary tool for confirming fluorination patterns. Peaks appear in the δ −120 to −140 ppm range for heptafluorocyclopentene derivatives .

- IR spectroscopy : Stretching vibrations for C–F bonds (1000–1300 cm⁻¹) and ether C–O–C (1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M]⁺) at m/z ≈ 300.172 (calculated for C₁₂H₇F₇O) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in photochromic or optoelectronic applications?

Fluorine’s electron-withdrawing nature enhances stability toward oxidation and alters π-conjugation in cyclopentene rings, making the compound suitable for:

- Photochromic switches : Fluorine stabilizes excited states, enabling reversible ring-opening/closing under UV/visible light. Time-resolved spectroscopy can track kinetics (e.g., ns-μs timescales) .

- Electron-deficient scaffolds : Acts as a building block for organic semiconductors. DFT calculations predict a HOMO-LUMO gap of ~4.5 eV, tunable via substituent engineering .

Q. What strategies resolve contradictions in crystallographic data between similar fluorinated cyclopentene derivatives?

Discrepancies in bond angles/packing motifs arise from:

- Substituent steric effects : Bulky groups (e.g., phenylethynyl vs. methylsulfanyl) distort the cyclopentene ring. Comparative SC-XRD studies show α-angle variations up to 5° across derivatives .

- Temperature-dependent polymorphism : Annealing crystals at 100–120°C can induce phase transitions, verified via DSC and variable-temperature XRD .

Q. How can computational modeling guide the design of derivatives for targeted material properties?

- Molecular dynamics (MD) simulations : Predict solubility and aggregation behavior in solvents (e.g., toluene vs. DMSO). Fluorine’s hydrophobicity reduces aqueous solubility (<0.1 mg/mL) .

- Density Functional Theory (DFT) : Optimize geometries for transition states in ring-opening reactions. B3LYP/6-31G* level calculations correlate well with experimental activation energies (~25 kcal/mol) .

Q. What are the challenges in synthesizing and characterizing bis-substituted derivatives of this compound?

- Regioselectivity : Competing substitution at C1 vs. C2 positions requires directing groups (e.g., thiophene or biphenyl moieties) .

- Characterization complexity : ¹H NMR signals for butenyloxy protons (δ 4.5–5.5 ppm) overlap with vinylidene fluorines, necessitating 2D NMR (e.g., HSQC) for assignment .

Methodological Considerations

- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps .

- Data validation : Cross-reference SC-XRD results with spectroscopic data to confirm structural integrity .

- Advanced applications : Explore collaboration with material science labs for device integration (e.g., OLEDs or sensors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.